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Compound of Interest

Compound Name: Dapagliflozin

Cat. No.: B1669812

An In-Depth Overview for Researchers and Drug Development Professionals

Dapagliflozin, marketed under the brand names Farxiga® and Forxiga®, is a first-in-class
selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][2][3] Its development marked a
significant advancement in the treatment of type 2 diabetes mellitus (T2DM) by introducing a
novel, insulin-independent mechanism of action.[4][5][6] Subsequently, its therapeutic
applications have expanded to include heart failure and chronic kidney disease, underscoring
its broad clinical utility.[7][8] This technical guide provides a comprehensive overview of the
discovery, mechanism of action, synthesis, and preclinical and clinical development of
dapagliflozin.

Discovery and Lead Optimization: From Phlorizin to
a C-Aryl Glucoside

The journey to discover dapagliflozin began with a natural product, phlorizin, a glucoside
isolated from the bark of apple trees in 1835.[9][10][11] Phlorizin was known to induce renal
glucosuria (excretion of glucose in urine) and was later identified as a potent, non-selective
inhibitor of both SGLT1 and SGLT2 proteins.[11][12][13][14]

However, phlorizin itself was unsuitable as a drug candidate due to several limitations:

» Non-selectivity: Inhibition of SGLT1 in the gastrointestinal tract could lead to side effects like
diarrhea and dehydration.[12]

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b1669812?utm_src=pdf-interest
https://www.benchchem.com/product/b1669812?utm_src=pdf-body
https://go.drugbank.com/drugs/DB06292
https://en.wikipedia.org/wiki/SGLT2_inhibitor
https://pubchem.ncbi.nlm.nih.gov/compound/Dapagliflozin
https://www.slideshare.net/slideshow/everything-you-need-to-know-about-dapagliflozin-mechanism-of-action/265957813
https://en.wikipedia.org/wiki/Discovery_and_development_of_gliflozins
https://pubmed.ncbi.nlm.nih.gov/24444523/
https://en.wikipedia.org/wiki/Dapagliflozin
https://pharmacia.pensoft.net/article/70626/
https://www.benchchem.com/product/b1669812?utm_src=pdf-body
https://www.benchchem.com/product/b1669812?utm_src=pdf-body
https://www.niddk.nih.gov/news/archive/2016/story-discovery-sglt2-inhibitors-harnessing-kidneys-help-treat-diabetes
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273509/
https://www.researchgate.net/publication/315928011_Natural_Products_as_Lead_Compounds_for_Sodium_Glucose_Cotransporter_SGLT_Inhibitors
https://www.researchgate.net/publication/315928011_Natural_Products_as_Lead_Compounds_for_Sodium_Glucose_Cotransporter_SGLT_Inhibitors
https://pubs.acs.org/doi/10.1021/jm701272q
https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0043-106050.pdf
https://pubmed.ncbi.nlm.nih.gov/28395363/
https://pubs.acs.org/doi/10.1021/jm701272q
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Poor Oral Bioavailability: As an O-glucoside, it was susceptible to hydrolysis by 3-
glucosidase enzymes in the small intestine.[11]

» Metabolic Instability: The O-glycosidic bond was easily cleaved, leading to a short half-life.

To overcome these challenges, medicinal chemists focused on developing analogs that were
resistant to enzymatic degradation and selective for SGLT2. The key innovation was the
replacement of the oxygen atom in the glycosidic bond with a carbon atom, creating a C-
glucoside.[5][15] This C-glycosidic bond is resistant to B-glucosidase, conferring metabolic
stability and allowing for oral administration.[5][16]

Through extensive structure-activity relationship (SAR) studies, dapagliflozin, a C-aryl
glucoside, was identified as a highly potent and selective SGLT2 inhibitor with a favorable
pharmacokinetic profile.[12][17][18]
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Caption: Lead Optimization from Phlorizin to Dapagliflozin.

Mechanism of Action
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Dapagliflozin exerts its therapeutic effects by selectively targeting the kidneys.

e SGLT2 Inhibition: The kidneys filter approximately 180 grams of glucose from the blood daily,
with nearly all of it being reabsorbed back into circulation. SGLT2, located predominantly in
the S1 segment of the proximal renal tubules, is responsible for approximately 90% of this
glucose reabsorption.[5][7][10] Dapagliflozin is a reversible and highly selective inhibitor of
SGLT2.[7]

o Urinary Glucose Excretion: By blocking SGLT2, dapagliflozin reduces the reabsorption of
filtered glucose, leading to its excretion in the urine (glucosuria).[1][4][19] A daily dose of 5 or
10 mg results in the excretion of about 70 grams of glucose per day in patients with T2DM.[1]
[19]

« Insulin-Independent Glucose Lowering: This mechanism of action is independent of
pancreatic 3-cell function or insulin sensitivity, making it an effective treatment option across
various stages of T2DM.[6][19]

» Pleiotropic Effects: The induced glucosuria leads to a mild osmotic diuresis and caloric loss,
which contribute to modest reductions in blood pressure and body weight.[1][20][21]
Furthermore, dapagliflozin reduces sodium reabsorption, which may contribute to its
observed cardiovascular and renal protective benefits by decreasing both cardiac preload
and afterload and reducing intraglomerular pressure.[1][3][19]
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Caption: Mechanism of Action of Dapagliflozin.

Synthesis of Dapagliflozin

The synthesis of dapagliflozin has been reported through various routes. A common approach
involves the coupling of a protected gluconolactone with an aryl lithium species, followed by
reduction and deprotection steps.
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Caption: General Synthetic Pathway for Dapagliflozin.
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Preclinical and Clinical Development

The development pathway for dapagliflozin involved rigorous preclinical evaluation followed
by extensive clinical trials to establish its safety and efficacy.
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Caption: Preclinical to Clinical Development Workflow.
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Preclinical Studies

In preclinical evaluations, dapagliflozin demonstrated potent and selective SGLT2 inhibition

and robust glucose-lowering effects in animal models of diabetes.

Table 1: Preclinical Efficacy and Selectivity of Dapagliflozin

Parameter Species/Model Result Reference
SGLT2 Inhibition
Human 1.1 nM [16][22]
(EC50)
Selectivity (SGLT2 vs
Human >1,200-fold [15][16]
SGLT1)
Blood Glucose Streptozotocin (STZ)- Up to 55% reduction
. : o [12]{17][18]
Reduction induced diabetic rats (at 0.1 mg/kg)
) Zucker diabetic fatty Reduced to 138.2
Fasting Plasma
(ZDF) rats (14-day mg/dL (vs. 295.2 [23]
Glucose ) )
treatment) mg/dL in vehicle)
Urinary Glucose Significant, dose-
Normal rats [22]

Excretion

dependent increase

| Oral Glucose Tolerance | Normal rats | Improved glucose tolerance profile |[16] |

Clinical Pharmacokinetics and Pharmacodynamics

Human studies confirmed a pharmacokinetic and pharmacodynamic profile suitable for once-

daily oral dosing.

Table 2: Pharmacokinetic Parameters of Dapagliflozin in Humans
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Parameter Value Reference
Time to Peak Plasma .

_ ~1-2 hours (fasting) [15][19][24]
Concentration (Tmax)
Oral Bioavailability 78% [15][19][24]
Terminal Half-life (t1/2) ~12.9 hours (10 mg dose) [15][24][25]
Volume of Distribution (Vss) 118 L [15][24]
Plasma Protein Binding ~91% [15]

Primarily via UGT1A9 to

Metabolism inactive dapagliflozin 3-O- [15][19][24]

glucuronide

| Excretion | Primarily renal (as inactive metabolite) [[15][24] |

Phase Ill Clinical Trials

Extensive Phase Il clinical trials demonstrated the efficacy and safety of dapagliflozin in a
broad range of patients with T2DM, both as monotherapy and as an add-on to other
antidiabetic agents.[6][23] These trials consistently showed significant improvements in
glycemic control, body weight, and blood pressure.

Table 3: Key Phase Il Clinical Trial Results for Dapagliflozin (10 mg) in T2DM

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://magistralbr.caldic.com/storage/product-files/2075822268.pdf
https://www.droracle.ai/articles/479330/dapagliflozin-mechanism-of-action
https://pubmed.ncbi.nlm.nih.gov/24105299/
https://magistralbr.caldic.com/storage/product-files/2075822268.pdf
https://www.droracle.ai/articles/479330/dapagliflozin-mechanism-of-action
https://pubmed.ncbi.nlm.nih.gov/24105299/
https://magistralbr.caldic.com/storage/product-files/2075822268.pdf
https://pubmed.ncbi.nlm.nih.gov/24105299/
https://m.youtube.com/watch?v=Zkgedpw0PN4
https://magistralbr.caldic.com/storage/product-files/2075822268.pdf
https://pubmed.ncbi.nlm.nih.gov/24105299/
https://magistralbr.caldic.com/storage/product-files/2075822268.pdf
https://magistralbr.caldic.com/storage/product-files/2075822268.pdf
https://www.droracle.ai/articles/479330/dapagliflozin-mechanism-of-action
https://pubmed.ncbi.nlm.nih.gov/24105299/
https://magistralbr.caldic.com/storage/product-files/2075822268.pdf
https://pubmed.ncbi.nlm.nih.gov/24105299/
https://www.benchchem.com/product/b1669812?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24444523/
https://www.tandfonline.com/doi/full/10.2147/DMSO.S22503
https://www.benchchem.com/product/b1669812?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Placebo- Placebo-
] ) Subtracted Subtracted
Trial Type Duration . . Reference
Change in Change in
HbAlc Body Weight
Monotherapy 24 weeks -0.66% -1.67 kg [16][23]
Add-on to
) 24 weeks -0.54% -2.08 kg [71[23]
Metformin
Add-on to Insulin 48 weeks -0.79% t0 -0.96% -1.79 kg [16]
Add-on to
o 48 weeks -0.82% - [23]
Pioglitazone

| Add-on to Glimepiride | 24 weeks | -0.58% | -1.54 kg |[23] |

The most common adverse events associated with dapagliflozin are related to its mechanism
of action and include an increased incidence of genital mycotic infections and urinary tract
infections.[20][26]

Experimental Protocols
SGLT2 Inhibition Assay (In Vitro)

e Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 (hSGLT1) or
human SGLT2 (hSGLT?2).[22]

o Substrate: Radiolabeled a-methyl-D-glucopyranoside ([14CJAMG), a selective SGLT
substrate.

e Procedure:

o Plate CHO-hSGLT1 or CHO-hSGLT2 cells in 96-well plates and allow them to grow to

confluence.

o Wash cells with a sodium-containing uptake buffer.
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o Pre-incubate cells with varying concentrations of dapagliflozin or vehicle control for 15-30
minutes at 37°C.

o Initiate the transport assay by adding [14C]JAMG to the wells and incubate for 1-2 hours at
37°C.

o Terminate the transport by rapidly washing the cells with ice-cold buffer to remove
extracellular substrate.

o Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

o Calculate the concentration of dapagliflozin that produces 50% inhibition of AMG uptake
(EC50) by fitting the data to a dose-response curve.

Streptozotocin (STZ)-Induced Diabetic Rat Model (In
Vivo)

e Animal Model: Male Sprague-Dawley or Wistar rats.

 Induction of Diabetes: Administer a single intraperitoneal (IP) or intravenous (1V) injection of
streptozotocin (STZ), typically at a dose of 50-65 mg/kg, dissolved in a citrate buffer (pH 4.5).
STZ is a pancreatic [3-cell toxin.

o Confirmation of Hyperglycemia: Monitor blood glucose levels 48-72 hours post-STZ injection.
Rats with fasting blood glucose levels exceeding a predetermined threshold (e.g., >250
mg/dL) are considered diabetic and included in the study.

» Treatment: Administer dapagliflozin or vehicle control orally (p.o.) via gavage once daily for
the duration of the study.

o Efficacy Assessment: Monitor blood glucose levels at various time points (e.g., 5 hours post-
dose for acute effect, or daily for chronic studies).[12] At the end of the study, endpoints such
as HbAlc, plasma insulin, and organ weights may also be assessed.

General Synthesis of Dapagliflozin
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o Step 1: Aryllithium Formation and Coupling: Dissolve 5-bromo-2-chloro-4'-
ethoxydiphenylmethane in a mixture of anhydrous tetrahydrofuran (THF) and toluene, and
cool to -78°C under an argon atmosphere. Add n-butyllithium (n-BuLi) dropwise to facilitate a
bromine-lithium exchange, forming the aryllithium species.[12]

o Step 2: Glucolactone Addition: In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-3-d-
glucolactone in toluene and cool to -78°C. Transfer the previously prepared aryllithium
solution to the glucolactone solution via cannula, maintaining the low temperature.[12]

o Step 3: Methyl Glycoside Formation: Quench the reaction by adding methanesulfonic acid in
methanol. Allow the reaction to warm to room temperature overnight. This process removes
the silyl protecting groups and forms the methyl C-aryl glucoside intermediate.[12]

o Step 4 (Not always shown, but common): Acetylation: Protect the hydroxyl groups of the C-
aryl glucoside intermediate by reacting with acetic anhydride in the presence of a base like
pyridine.

o Step 5: Reduction: Reduce the anomeric hydroxyl (or acetyl) group using a reducing agent
such as triethylsilane (Et3SiH) in the presence of a Lewis acid like boron trifluoride diethyl
etherate (BF3-Et20).

o Step 6: Final Deprotection (Hydrolysis): Remove the acetyl protecting groups by treating the
compound with a base, such as lithium hydroxide (LIOH), in a solvent mixture like
THF/methanol/water to yield the final product, dapagliflozin.[12] The product is then purified
by crystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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